molecular formula C16H25Br B14214487 2-Bromo-1,4-di(pentan-3-yl)benzene CAS No. 825644-13-1

2-Bromo-1,4-di(pentan-3-yl)benzene

Cat. No.: B14214487
CAS No.: 825644-13-1
M. Wt: 297.27 g/mol
InChI Key: MWZCFIZOSOESGP-UHFFFAOYSA-N
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Description

2-Bromo-1,4-di(pentan-3-yl)benzene is an organic compound with the molecular formula C16H25Br It is a derivative of benzene, where two pentan-3-yl groups are attached to the 1 and 4 positions of the benzene ring, and a bromine atom is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-di(pentan-3-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-di(pentan-3-yl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-di(pentan-3-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 1,4-di(pentan-3-yl)benzene derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1,4-di(pentan-3-yl)benzene.

Scientific Research Applications

2-Bromo-1,4-di(pentan-3-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-di(pentan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific target and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-di(pentan-3-yl)benzene
  • 1,4-Di(pentan-3-yl)benzene
  • 2-Bromo-1,4-dimethylbenzene

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

825644-13-1

Molecular Formula

C16H25Br

Molecular Weight

297.27 g/mol

IUPAC Name

2-bromo-1,4-di(pentan-3-yl)benzene

InChI

InChI=1S/C16H25Br/c1-5-12(6-2)14-9-10-15(16(17)11-14)13(7-3)8-4/h9-13H,5-8H2,1-4H3

InChI Key

MWZCFIZOSOESGP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=C(C=C1)C(CC)CC)Br

Origin of Product

United States

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